6-Phenylhexan-2-one
Overview
Description
Synthesis Analysis
The synthesis of 6-Phenylhexan-2-one and related compounds involves several efficient and concise strategies, highlighting the versatility and creativity in organic synthesis. For example, the concise total syntheses of related compounds have been achieved using one-pot double allylboration and ring-closing metathesis reactions, proceeding in only five to seven steps from readily available precursors, representing the shortest syntheses reported to date (Shibing Tang et al., 2010). Another approach utilizes iterative Jacobsen hydrolytic kinetic resolution and ring opening with a chiral propargylic synthon, demonstrating the strategic application of asymmetric synthesis techniques (P. Krishna & R. Srinivas, 2007).
Scientific Research Applications
Magnetic Properties of Polynuclear Nickel Cagelike Phenylsilsesquioxanes :
- This study discusses the creation of a new family of nickel cagelike phenylsilsesquioxanes and explores their magnetic properties, including ferro- or antiferromagnetic interactions, and potential for slow relaxation of magnetization due to spin frustration (Bilyachenko et al., 2017).
Anticancer, DNA Binding, and Antibacterial Agents :
- This paper reports on the eco-sustainable synthesis and biological evaluation of derivatives of 2-phenyl 1,3-benzodioxole, highlighting their potential as anticancer, antibacterial agents, and their ability to bind to DNA (Gupta et al., 2016).
Electronically Intercommunicating Iron Centers in Di- and Tetraferrocenyl Pyrroles :
- This research investigates the electronic and structural properties of diferrocenyl and tetraferrocenyl pyrroles, highlighting their electrochemical properties and potential for electron transfer processes (Hildebrandt et al., 2011).
Cyclometalated Platinum(II) Acetylide Complexes :
- This study focuses on cyclometalated platinum(II) acetylide complexes and explores their structure, electrochemistry, photophysics, and their behavior in oxidative- and reductive-quenching studies (Schneider et al., 2009).
Bacterial Production of Poly-3-hydroxyalkanoates :
- This research evaluates various phenylalkanoic acids as substrates for producing polyesters by Pseudomonas bacteria, highlighting their yield, molecular weight, and polydispersity (Hazer et al., 1996).
Photoisomerization of 5-Hexen-2-one :
- This study investigates the photochemistry of 5-hexen-2-one, exploring its stability, products of photolysis, and implications for similar compounds (Srinivasan, 1960).
Donor-Acceptor Phenylene-Ethynylene Systems :
- This paper explores the solvatochromism and fluorescence quantum yield of donor-acceptor phenylene ethynylene systems containing the 6-methylpyran-2-one group (Collings et al., 2005).
Safety And Hazards
properties
IUPAC Name |
6-phenylhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHCOKLJDUVNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161809 | |
Record name | 6-Phenylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylhexan-2-one | |
CAS RN |
14171-89-2 | |
Record name | 6-Phenyl-2-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14171-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenyl-2-hexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexanone, 6-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenylhexan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-PHENYL-2-HEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BE4G58B24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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